molecular formula C15H16N4OS B15137712 Cdc7-IN-20

Cdc7-IN-20

Cat. No.: B15137712
M. Wt: 300.4 g/mol
InChI Key: BJPKTIJCZLHYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cdc7-IN-20 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 is a serine/threonine protein kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance protein complex 2-7 (MCM2-7). This kinase is highly expressed in various tumors, making it an attractive target for cancer therapy .

Preparation Methods

The synthesis of Cdc7-IN-20 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes the use of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Cdc7-IN-20 undergoes various chemical reactions, including phosphorylation inhibition and binding to the ATP-binding site of CDC7. Common reagents used in these reactions include organic solvents, catalysts, and specific inhibitors that enhance the selectivity and potency of this compound. The major products formed from these reactions are phosphorylated proteins and inhibited kinase complexes .

Scientific Research Applications

Cdc7-IN-20 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has shown potent anti-proliferative and cytotoxic effects in various cancer cell lines, including colorectal, lung, and leukemia . It is also used in studies related to DNA replication, cell cycle regulation, and apoptosis. Additionally, this compound is being explored for its potential in combination therapies with other anti-cancer agents .

Mechanism of Action

Cdc7-IN-20 exerts its effects by inhibiting the kinase activity of CDC7, which is essential for the initiation of DNA replication. By binding to the ATP-binding site of CDC7, this compound prevents the phosphorylation of the MCM2-7 complex, leading to disrupted DNA replication and cell cycle arrest. This inhibition induces apoptosis and reduces tumor growth in various cancer models .

Properties

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-6-pyridin-4-yl-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C15H16N4OS/c1-8(2)12(16)14-18-10-7-11(9-3-5-17-6-4-9)21-13(10)15(20)19-14/h3-8,12H,16H2,1-2H3,(H,18,19,20)

InChI Key

BJPKTIJCZLHYBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC2=C(C(=O)N1)SC(=C2)C3=CC=NC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.